5-(1-Propynyl)-2'-deoxycytidine
5-(1-Propynyl)-2'-deoxycytidine
Brand Name:
Vulcanchem
CAS No.:
117693-24-0
VCID:
VC20851676
InChI:
InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1
SMILES:
CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Molecular Formula:
C12H15N3O4
Molecular Weight:
265.26 g/mol
5-(1-Propynyl)-2'-deoxycytidine
CAS No.: 117693-24-0
Cat. No.: VC20851676
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117693-24-0 |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one |
| Standard InChI | InChI=1S/C12H15N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |
| Standard InChI Key | ZRFXOICDDKDRNA-IVZWLZJFSA-N |
| Isomeric SMILES | CC#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
| SMILES | CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
| Canonical SMILES | CC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator